1-(4-ethylphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide
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Overview
Description
1-(4-ETHYLPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an oxo group, and a sulfamoyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 1-(4-ETHYLPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxo Group: Oxidation reactions using reagents such as potassium permanganate or chromium trioxide can introduce the oxo group.
Attachment of the Sulfamoyl Group: Sulfamoylation reactions using sulfamoyl chloride and a base like triethylamine can be employed.
Final Assembly: The final compound is assembled through coupling reactions, often using catalysts like palladium in Suzuki-Miyaura coupling reactions.
Industrial production methods would involve scaling up these reactions while ensuring safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-ETHYLPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to attach different aromatic groups to the compound.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-ETHYLPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Properties
Molecular Formula |
C24H29N3O5S |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-5-oxo-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O5S/c1-2-17-5-9-20(10-6-17)27-16-18(14-23(27)28)24(29)26-19-7-11-22(12-8-19)33(30,31)25-15-21-4-3-13-32-21/h5-12,18,21,25H,2-4,13-16H2,1H3,(H,26,29) |
InChI Key |
WVZIFWKCYKBFEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC4CCCO4 |
Origin of Product |
United States |
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